molecular formula C16H13F2NO3S B2493913 (2-Fluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1448027-98-2

(2-Fluorophenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone

Cat. No. B2493913
CAS RN: 1448027-98-2
M. Wt: 337.34
InChI Key: NCRRMYFGAYGOBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of closely related compounds involves multi-step reactions, often starting from basic aromatic compounds or their derivatives. For instance, one study detailed the synthesis of a compound with a similar structure, utilizing strategic placement of hydroxyl groups and fluorine atoms to probe the structure-activity relationship of 2-azetidinone cholesterol absorption inhibitors (Rosenblum et al., 1998). Another example involves the condensation of 3-fluorobenzoic acid with 4-morpholino-1H-indazol-3-amine, showcasing a method to synthesize compounds with potential antitumor activity (Zhi-hua Tang & W. Fu, 2018).

Molecular Structure Analysis

The structural characteristics of similar compounds are often determined through techniques such as single crystal X-ray diffraction. This method provides detailed insights into the molecular geometry, including bond lengths, angles, and the overall 3D arrangement of atoms within the molecule. Studies on related compounds have highlighted their crystal structures, offering valuable information on their molecular conformations and potential interaction sites for further chemical reactions or binding activities (P. Huang et al., 2021).

Chemical Reactions and Properties

Compounds with azetidinone and sulfonyl functional groups exhibit a range of chemical behaviors, including reactions with organozinc reagents and the ability to undergo various nucleophilic additions. For example, N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol demonstrated catalytic asymmetric addition to aldehydes, showcasing the versatility and reactivity of azetidinone derivatives (Mincan Wang et al., 2008).

Scientific Research Applications

Cholesterol Absorption Inhibition

One study describes the discovery of a potent, orally active inhibitor of cholesterol absorption, highlighting the design and synthesis of azetidinone-based compounds for lowering plasma cholesterol. This research demonstrates the compound's remarkable efficacy in reducing liver cholesteryl esters in animal models, showcasing its potential in treating hypercholesterolemia (Rosenblum et al., 1998).

Synthesis of Substituted Azetidinones

Another study focuses on the synthesis of substituted azetidinones derived from dimer of Apremilast, emphasizing the importance of sulfonamide rings and azetidinone scaffolds in medicinal chemistry. The work presents a methodological approach to synthesizing these compounds, potentially useful in pharmaceutical applications (Jagannadham et al., 2019).

Fluorinated Fluorophores Synthesis

Research on the synthesis of fluorinated benzophenones and related compounds by iterative nucleophilic aromatic substitution reveals a method to enhance photostability and spectroscopic properties of fluorophores. This study provides scalable access to novel precursors for fluorinated analogues of important dyes, highlighting the role of fluorination in developing advanced materials with improved optical properties (Woydziak et al., 2012).

Proton Exchange Membranes

A study on comb-shaped poly(arylene ether sulfone)s as proton exchange membranes introduces new sulfonated polymers for fuel cell applications. It demonstrates the synthesis of a sulfonated side-chain grafting unit and its application in creating high-performance polyelectrolyte membrane materials, indicating the potential of such compounds in energy technology (Kim et al., 2008).

Crystal Structure Analysis

Research on the crystal structure of a related compound provides insights into the structural characteristics of substituted thiophenes, which are crucial in material science and pharmaceuticals. The study showcases the importance of crystallographic analysis in understanding the properties and potential applications of heterocyclic compounds (Nagaraju et al., 2018).

properties

IUPAC Name

(2-fluorophenyl)-[3-(4-fluorophenyl)sulfonylazetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2NO3S/c17-11-5-7-12(8-6-11)23(21,22)13-9-19(10-13)16(20)14-3-1-2-4-15(14)18/h1-8,13H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCRRMYFGAYGOBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.